molecular formula C14H15BO2 B1429231 3,5-Dimethylbiphenyl-4-ylboronic acid CAS No. 1057654-43-9

3,5-Dimethylbiphenyl-4-ylboronic acid

Katalognummer: B1429231
CAS-Nummer: 1057654-43-9
Molekulargewicht: 226.08 g/mol
InChI-Schlüssel: KEWCSCZDKPGJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylbiphenyl-4-ylboronic acid is a useful research compound. Its molecular formula is C14H15BO2 and its molecular weight is 226.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3,5-Dimethylbiphenyl-4-ylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by factors such as the reaction conditions and the presence of other reagents .

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and pH, as well as the presence of other reagents .

Biologische Aktivität

3,5-Dimethylbiphenyl-4-ylboronic acid (CAS: 1057654-43-9) is a boronic acid derivative notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H15BO2
Molecular Weight: 226.09 g/mol
IUPAC Name: (3,5-dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
Purity: 95%

The compound features a biphenyl structure with two methyl groups at the 3 and 5 positions, contributing to its unique electronic properties and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition: Boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound's boron atom allows it to form reversible covalent bonds with the hydroxyl groups of serine residues in active sites of enzymes.
  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt cellular processes.
  • Anticancer Activity: Research indicates that derivatives of biphenylboronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The boron atom forms a covalent bond with the active site of target enzymes, leading to a decrease in their activity. This interaction is crucial in the development of enzyme inhibitors used in therapeutic applications.

Case Study 1: Anticancer Potential

A study conducted on various boronic acid derivatives, including this compound, demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at approximately 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 3: Enzyme Inhibition

Research focusing on the inhibition of serine proteases showed that this compound could effectively inhibit trypsin-like enzymes with Ki values in the low micromolar range. This suggests potential applications in developing therapeutic agents targeting proteolytic diseases .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural features. In the case of this compound:

  • Substituent Positioning: The positioning of methyl groups at the 3 and 5 positions enhances lipophilicity and may improve membrane permeability.
  • Boron Atom Reactivity: The reactivity of the boron atom is critical for enzyme inhibition; modifications to the boron moiety can significantly alter biological activity.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 10–30 µM against MCF-7
AntimicrobialMIC = 50 µg/mL against E. coli
Enzyme InhibitionKi values in low micromolar range

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound exhibits notable properties that facilitate its use in organic synthesis:

  • Reactivity : The boronic acid group allows for participation in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
  • Solubility : Its solubility in polar solvents makes it suitable for various reaction conditions.

3.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3,5-dimethylbiphenyl-4-ylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Reaction TypeDescriptionExample
Suzuki-MiyauraFormation of biaryl compoundsCoupling with aryl halides to create complex molecules

3.2. Synthesis of Pharmaceuticals

The compound has been utilized in synthesizing various pharmaceutical agents due to its ability to form stable carbon-carbon bonds. For instance:

  • Anticancer Agents : Its derivatives have shown promise in developing selective inhibitors for cancer cell lines by modifying the biphenyl structure to enhance biological activity.

4.1. Anticancer Activity

A study investigated the use of this compound derivatives as potential anticancer agents targeting specific pathways involved in tumor growth. The results indicated that certain modifications to the biphenyl structure significantly increased selectivity against breast cancer cell lines (MDA-MB-453) while maintaining low toxicity to normal cells.

4.2. Development of Selective Bromodomain Inhibitors

Another application involves the use of this compound in developing selective bromodomain inhibitors, which are crucial for targeting epigenetic modifications associated with cancer progression. The 3,5-dimethylbiphenyl structure was found to effectively mimic acetylated lysines, facilitating selective binding to bromodomains and inhibiting their function.

Eigenschaften

IUPAC Name

(2,6-dimethyl-4-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWCSCZDKPGJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyllithium (1.7 M solution in hexane, 36.2 ml, 61.6 mmol) is added dropwise to a solution of 3,5-dimethylbiphenyl (7.27 g, 28 mmol) in dry tetrahydrofuran (150 ml) at −78° C. under an atmosphere of nitrogen. The reaction mixture is stirred at −78° C. for 30 minutes, then trimethylborate (9.54 ml, 84 mmol) is added. The resulting mixture is stirred at −78° C. for 30 minutes and then allowed to warm to room temperature. The reaction mixture is acidified with 10% aqueous hydrochloric acid solution and extracted with diethyl ether (2×150 ml). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated under reduced pressure to give a yellow solid. Trituration with isohexane gives 3,5-dimethylbiphen-4-ylboronic acid as a white powder (5.89 g).
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

t-Butyllithium (1.7 M solution in hexane, 36.2 ml, 61.6 mmol) is added dropwise to a solution of 3,5-dimethylbiphenyl (7.27 g, 28 mmol) in dry tetrahydrofuran (150 ml) at −78° C. under an atmosphere of nitrogen. The reaction mixture is stirred at −78° C. for 30 minutes, then trimethylborate (9.54 ml, 84 mmol) is added. The resulting mixture is stirred at −78° C. for 30 minutes and then allowed to warm to room temperature. The reaction mixture is acidified with 10% aqueous hydrochloric acid solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and the filtrate is evaporated to dryness to give a yellow solid. The crude product is triturated with isohexane and filtered to give 3,5-dimethylbiphen-4-ylboronic acid.
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

tert-Butyllithium (1.7 M solution in hexanes, 36.2 ml, 62.6 mmol) is added dropwise to a solution of 4-bromo-3,5-dimethylbiphenyl (7.27 g; 28 mmol) in dry tetrahydrofuran (150 ml) at −78° C. and stirred under an atmosphere of nitrogen for 30 minutes. Trimethylborate (9.54 ml; 84 mmol) is added and the resulting mixture is stirred at −78° C. for 30 min and then allowed to warm to room temperature. The reaction mixture is acidified with aqueous hydrochloric acid and extracted with ether (2×150 ml). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered and the filtrate evaporated in vacuo to give a yellow solid. The crude product is triturated with iso-hexane and filtered to give 3,5-dimethylbiphen-4-ylboronic acid (5.89 g) as a white powder.
Quantity
36.2 mL
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylbiphenyl-4-ylboronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylbiphenyl-4-ylboronic acid
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylbiphenyl-4-ylboronic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylbiphenyl-4-ylboronic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylbiphenyl-4-ylboronic acid
Reactant of Route 6
Reactant of Route 6
3,5-Dimethylbiphenyl-4-ylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.